(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile
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Description
(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile, also known as BF-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial and Antifungal Activity
- Antimycobacterial Activity : Compounds related to (2E)-2-(1,3-benzothiazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile have shown modest growth inhibition of Mycobacterium tuberculosis, contributing valuable insights into structure-activity relationships in the antitubercular field (Sanna et al., 2002).
- Synthesis and Characterization for Antimicrobial Activity : Novel amides synthesized using a similar structural framework have demonstrated antibacterial and antifungal activity, comparable or slightly better than certain medicinal standards (Pejchal et al., 2015).
Anticancer and Antioxidant Properties
- Anticancer and Antioxidant Agents : Derivatives of this compound synthesized through microwave-assisted methods have shown high anticancer activity against various human cell lines and strong antioxidant properties, suggesting potential therapeutic applications (Al-Mutairi et al., 2022).
Pharmaceutical Properties
- Prodrug Development for Antitumor Properties : Prodrugs based on similar compounds exhibit potent antitumor properties and have been evaluated for their potential in treating cancers, including breast and ovarian cancers (Bradshaw et al., 2002).
Chemosensory Applications
- Fluorescent Probes Sensing Metal Cations and pH : Certain derivatives are used in fluorescent probes for sensing magnesium and zinc cations and are sensitive to pH changes, showing fluorescence enhancement under basic conditions (Tanaka et al., 2001).
properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2S/c17-13-5-3-4-11(9-13)8-12(10-18)16-19-14-6-1-2-7-15(14)20-16/h1-9H/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGHLWDWKYUQRL-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=CC=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC(=CC=C3)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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